molecular formula C16H11N3O3 B1606490 1-(2-Nitro-phenylazo)-naphthalen-2-ol CAS No. 6410-09-9

1-(2-Nitro-phenylazo)-naphthalen-2-ol

Katalognummer: B1606490
CAS-Nummer: 6410-09-9
Molekulargewicht: 293.28 g/mol
InChI-Schlüssel: YTVNZOABECTEPK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Nitro-phenylazo)-naphthalen-2-ol, also known as 3,3’-dichlorobenzidine, is an organic compound widely used as a colorant in various industries. It belongs to the azo pigment class, characterized by the presence of azo groups (-N=N-) which are responsible for their vivid colors. This compound is known for its bright orange hue and excellent lightfastness, making it a popular choice in applications such as plastics, coatings, and inks.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Nitro-phenylazo)-naphthalen-2-ol typically involves the diazotization of 3,3’-dichlorobenzidine followed by coupling with acetoacetanilide. The reaction conditions include maintaining a low temperature to ensure the stability of the diazonium salt and using acidic conditions to facilitate the coupling reaction. The general steps are as follows:

    Diazotization: 3,3’-dichlorobenzidine is treated with sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.

    Coupling: The diazonium salt is then coupled with acetoacetanilide in an acidic medium to form this compound.

Industrial Production Methods

Industrial production of this compound involves similar steps but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction conditions precisely. The final product is filtered, washed, and dried to obtain the pigment in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Nitro-phenylazo)-naphthalen-2-ol can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under strong oxidative conditions, leading to the breakdown of the azo bond.

    Reduction: The azo group can be reduced to form amines, which can further react to form different compounds.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium dithionite or zinc in acidic conditions.

    Substitution: Electrophilic reagents such as halogens or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Breakdown products such as chlorinated benzoic acids.

    Reduction: Amines such as 3,3’-dichloroaniline.

    Substitution: Various substituted derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

1-(2-Nitro-phenylazo)-naphthalen-2-ol has a wide range of applications in scientific research:

    Chemistry: Used as a standard pigment in studies related to color chemistry and material science.

    Biology: Employed in histological staining techniques to visualize cellular components.

    Medicine: Investigated for its potential use in drug delivery systems due to its stability and color properties.

    Industry: Widely used in the production of colored plastics, coatings, and inks due to its excellent lightfastness and vibrant color.

Wirkmechanismus

The mechanism of action of 1-(2-Nitro-phenylazo)-naphthalen-2-ol primarily involves its interaction with light. The azo groups in the compound absorb specific wavelengths of light, resulting in the vivid orange color. The stability of the azo bond and the presence of electron-withdrawing groups like chlorine contribute to its lightfastness and resistance to photodegradation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Pigment orange 36: Another azo pigment with similar applications but different hue and stability properties.

    Pigment orange 64: Known for its excellent heat stability and used in high-temperature applications.

    Pigment orange 5: A less stable azo pigment with a different shade of orange.

Uniqueness

1-(2-Nitro-phenylazo)-naphthalen-2-ol stands out due to its combination of bright color, excellent lightfastness, and chemical stability. Its unique properties make it suitable for a wide range of applications, from industrial uses to scientific research.

Eigenschaften

CAS-Nummer

6410-09-9

Molekularformel

C16H11N3O3

Molekulargewicht

293.28 g/mol

IUPAC-Name

1-[(2-nitrophenyl)diazenyl]naphthalen-2-ol

InChI

InChI=1S/C16H11N3O3/c20-15-10-9-11-5-1-2-6-12(11)16(15)18-17-13-7-3-4-8-14(13)19(21)22/h1-10,20H

InChI-Schlüssel

YTVNZOABECTEPK-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=CC=C3[N+](=O)[O-])O

Kanonische SMILES

C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=CC=C3[N+](=O)[O-])O

6410-09-9

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.